molecular formula C21H20ClN3O3S B285202 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone

Cat. No. B285202
M. Wt: 429.9 g/mol
InChI Key: SOSZFTSUIHOAQS-KSEXSDGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone, commonly known as COTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. COTC is a hydrazone derivative of thiosemicarbazone and has shown promising results in various studies related to cancer treatment and diagnosis.

Mechanism of Action

The mechanism of action of COTC is not fully understood, but studies suggest that it works by inducing apoptosis (programmed cell death) in cancer cells. COTC has also been shown to inhibit the activity of certain enzymes that are important for cancer cell survival.
Biochemical and Physiological Effects:
COTC has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. Studies have also shown that COTC can reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using COTC in lab experiments is its low toxicity in normal cells and tissues. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on COTC. One direction is to further investigate its mechanism of action and identify specific targets for cancer treatment. Another direction is to explore its potential use in combination with other cancer treatments to enhance its efficacy. Additionally, research could focus on developing more targeted and effective diagnostic tools for cancer detection using COTC.

Synthesis Methods

COTC can be synthesized through a simple reaction between 2-chlorobenzaldehyde and 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide and 4-methyl-5-acetyl-2-thiazolylhydrazinecarboxylate to yield COTC.

Scientific Research Applications

COTC has shown potential in various scientific research applications, particularly in cancer treatment and diagnosis. Studies have shown that COTC has anti-cancer properties and can inhibit the growth of cancer cells. COTC has also been used in the development of diagnostic tools for cancer detection.

properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

1-[2-[(2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C21H20ClN3O3S/c1-13-20(14(2)26)29-21(24-13)25-23-11-15-8-9-18(19(10-15)27-3)28-12-16-6-4-5-7-17(16)22/h4-11H,12H2,1-3H3,(H,24,25)/b23-11-

InChI Key

SOSZFTSUIHOAQS-KSEXSDGBSA-N

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C

SMILES

CC1=C(SC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C

Origin of Product

United States

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